Aphidicolin-17-monoacetate

Description

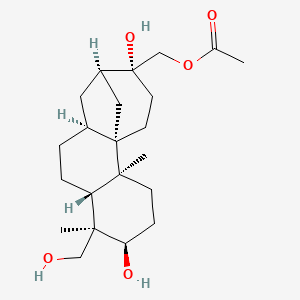

Structure

3D Structure

Properties

Molecular Formula |

C22H36O5 |

|---|---|

Molecular Weight |

380.5 g/mol |

IUPAC Name |

[(1S,2S,5R,6R,7R,10S,12R,13R)-5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate |

InChI |

InChI=1S/C22H36O5/c1-14(24)27-13-22(26)9-8-21-11-16(22)10-15(21)4-5-17-19(2,12-23)18(25)6-7-20(17,21)3/h15-18,23,25-26H,4-13H2,1-3H3/t15-,16+,17-,18+,19-,20-,21-,22-/m0/s1 |

InChI Key |

GAPINCSXTLCIPV-BORIEPGUSA-N |

Isomeric SMILES |

CC(=O)OC[C@]1(CC[C@]23C[C@H]1C[C@@H]2CC[C@@H]4[C@@]3(CC[C@H]([C@@]4(C)CO)O)C)O |

Canonical SMILES |

CC(=O)OCC1(CCC23CC1CC2CCC4C3(CCC(C4(C)CO)O)C)O |

Synonyms |

aphidicolin-17-acetate aphidicolin-17-monoacetate |

Origin of Product |

United States |

Foundational & Exploratory

Aphidicolin-17-monoacetate: Origin, Chemical Taxonomy, and Mechanistic Insights

[1]

Executive Summary

Aphidicolin-17-monoacetate is a tetracyclic diterpenoid and a naturally occurring analog of the well-known DNA replication inhibitor, aphidicolin.[1] Originally isolated from the phytopathogenic fungus Phoma betae (Frank PS-13) and Cephalosporium aphidicola, this molecule serves as a critical structural probe in biochemical research.

While it shares the core aphidicolane skeleton with its parent compound, the acetylation at the C-17 position results in a significant reduction in biological potency. This attenuation provides vital mechanistic evidence regarding the structure-activity relationship (SAR) of DNA polymerase

Chemical Taxonomy & Biological Origin[1]

Physicochemical Identity

This compound belongs to the aphidicolane class of diterpenoids.[1] It is structurally characterized by a rigid tetracyclic framework with a specific stereochemical configuration that mimics the geometry of deoxycytidine triphosphate (dCTP) at the polymerase active site.

| Property | Data |

| IUPAC Name | [(3R,4R,4aR,6aS,8R,9R,11aS,11bS)-3,9-dihydroxy-4,11b-dimethyl-8-tetradecahydro-6a,9-methanocyclohepta[a]naphthalenyl]methyl acetate |

| Molecular Formula | |

| Molecular Weight | 380.52 g/mol |

| Core Skeleton | Aphidicolane (Tetracyclic diterpene) |

| Key Functional Group | Acetoxy group at C-17 (Primary alcohol esterification) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Low solubility in water |

Biological Source and Discovery

The compound was identified during the screening of phytotoxins from Phoma betae , a fungus responsible for leaf spot disease in sugar beets.[2][3] Unlike synthetic derivatives, this molecule is a natural secondary metabolite, often co-isolated with:

-

Aphidicolin (Parent compound, highly potent).[4]

-

3-Deoxyaphidicolin (Analog lacking the C-3 hydroxyl).[1]

Biosynthetic Context : The fungus synthesizes the aphidicolane skeleton via the cyclization of geranylgeranyl pyrophosphate (GGPP). The 17-monoacetate likely arises from a specific enzymatic acetylation of aphidicolin or as a shunt metabolite during the late stages of biosynthesis.

Figure 1: Biosynthetic relationship showing the derivation of the 17-monoacetate from the parent aphidicolin scaffold.[1]

Mechanism of Action & Pharmacology[5][9]

Target Specificity

Like its parent, this compound targets DNA Polymerase

Mode of Inhibition: The "Competitive" Mechanism

The molecule functions as a competitive inhibitor with respect to dCTP (deoxycytidine triphosphate).[2][3]

-

Binding Site : It binds to the dCTP binding pocket of the polymerase-DNA complex.

-

Mechanism : By occupying this site, it prevents the incorporation of Cytosine into the nascent DNA strand, effectively stalling the replication fork.

Structure-Activity Relationship (SAR)

The discovery of the 17-monoacetate was pivotal in mapping the pharmacophore of aphidicolin.

-

Aphidicolin : The C-17 hydroxyl group acts as a critical Hydrogen Bond Donor to residues within the polymerase active site.

-

17-Monoacetate : Acetylation caps this hydroxyl group.[1] The ester oxygen cannot donate a hydrogen bond, and the added bulk of the acetyl group creates steric hindrance.

-

Result : The affinity for DNA Pol

drops approximately 10-fold .[5]

This reduction in potency confirms that the C-17 primary alcohol is essential for high-affinity binding.[1]

Figure 2: Mechanistic comparison illustrating why the 17-monoacetate exhibits reduced inhibitory potential compared to the parent compound.[1][5][3]

Experimental Protocols

Isolation from Phoma betae

This protocol describes the extraction of the natural product from fungal culture, based on the original isolation methodologies.

Reagents Required :

-

Potato Dextrose Agar (PDA)[1]

-

Ethyl Acetate (EtOAc)[1]

-

Silica Gel 60 (for column chromatography)[1]

-

Benzene/Acetone solvent system[1]

Workflow :

-

Fermentation : Inoculate Phoma betae (strain PS-13) into stationary culture medium (e.g., Czapek-Dox supplemented with 0.5% yeast extract). Incubate at 25°C for 10–14 days.

-

Filtration : Separate the mycelium from the culture broth using vacuum filtration (Whatman No. 1 filter paper).

-

Extraction :

-

Adjust filtrate pH to 3.0 using 1N HCl.

-

Extract the filtrate 3x with equal volumes of Ethyl Acetate.

-

Combine organic layers and dry over anhydrous

. -

Evaporate solvent in vacuo to yield a crude gum.

-

-

Purification :

-

Load crude extract onto a Silica Gel 60 column.

-

Elution Gradient : Start with Benzene, gradually increasing polarity with Acetone (0%

30% Acetone). -

Fractionation : Collect fractions. Aphidicolin typically elutes later (more polar); the 17-monoacetate elutes earlier due to the esterification of the polar hydroxyl group.

-

-

Validation : Confirm identity via TLC (visualize with vanillin-sulfuric acid) and

-NMR (look for the singlet acetate methyl peak at

DNA Polymerase Inhibition Assay

To quantify the inhibitory constant (

Assay Components :

-

Enzyme : Purified DNA Polymerase

(from HeLa cells or Calf Thymus). -

Template : Activated Calf Thymus DNA (gapped).

-

Substrates :

-dCTP (radiolabeled tracer), dATP, dGTP, dTTP (100 µM each).[1] -

Buffer : 20 mM Tris-HCl (pH 7.5), 7 mM

, 2 mM DTT.

Protocol :

-

Preparation : Dissolve this compound in DMSO to create a 10 mM stock. Serial dilute to working concentrations (0.1 – 100 µg/mL).

-

Reaction Mix : Combine Buffer, Enzyme, Template, and unlabeled dNTPs.

-

Inhibitor Addition : Add 5 µL of inhibitor solution to the reaction tubes.

-

Initiation : Start reaction by adding

-dCTP.[1] Incubate at 37°C for 30–60 minutes. -

Termination : Stop reaction with cold 10% Trichloroacetic acid (TCA).

-

Quantification : Collect precipitates on glass fiber filters, wash with ethanol, and count radioactivity via liquid scintillation.

-

Data Analysis : Plot 1/Velocity vs. [Inhibitor] (Dixon Plot) to determine

.-

Expected Result: Competitive inhibition pattern;

µg/mL.

-

References

-

Ikegami, S., et al. (1978).[2][3][6] "Aphidicolin prevents mitotic cell division by interfering with the activity of DNA polymerase-alpha."[7][8][9] Nature, 275, 458-460.[2][3][10] Link

-

Haraguchi, T., et al. (1983). "Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, 3-deoxyaphidicolin and this compound."[1][5][2][3][10] Nucleic Acids Research, 11(4), 1197–1209.[5][2] Link

-

Hanson, J. R. (2018). "Aphidicolin: Its Chemistry and Biosynthesis." Journal of Chemical Research, 42(8), 395–401. Link[1]

-

Fraga, B. M., et al. (2012).[11][12] "The Incubation of 13α,17-dihydroxystemodane With Cephalosporium aphidicola." Molecules, 17(2), 1744-1750.[1][12] Link

-

Cheng, C. H., & Kuchta, R. D. (1993). "DNA polymerase epsilon: aphidicolin inhibition and the relationship between polymerase and exonuclease activity." Biochemistry, 32(33), 8568–8574. Link[1]

Sources

- 1. PhytoBank: Showing this compound (PHY0109029) [phytobank.ca]

- 2. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, 3-deoxyaphidicolin and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, 3-deoxyaphidicolin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis for inhibition of DNA replication by aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of aphidicolin on DNA synthesis in isolated HeLa cell nuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Aphidicolin, an inhibitor of DNA replication, blocks the TPA-induced differentiation of a human megakaryoblastic cell line, MEG-O1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on differentiation without cleavage in Chaetopterus: effects of inhibition of DNA synthesis with aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The Incubation of 13α,17-Dihydroxystemodane with Cephalosporium aphidicola - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The incubation of 13α,17-dihydroxystemodane with Cephalosporium aphidicola - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure of Aphidicolin-17-monoacetate

An In-Depth Technical Guide to the Chemical Structure of Aphidicolin-17-monoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a significant derivative of the tetracyclic diterpenoid antibiotic, aphidicolin.[1][2] Originally isolated from the fungus Cephalosporium aphidicola, aphidicolin and its analogues have garnered substantial interest within the scientific community for their potent and specific inhibition of eukaryotic DNA polymerase α.[3][4] This activity makes them invaluable tools for studying the intricacies of DNA replication and cell cycle control, as well as potential scaffolds for antiviral and antineoplastic drug development.[5][6]

This technical guide provides a comprehensive examination of the chemical structure of this compound. We will delve into its core structural features, the physicochemical properties conferred by the acetate modification, methodologies for its synthesis and characterization, and the molecular basis of its biological activity. The insights presented herein are grounded in established crystallographic, spectroscopic, and biochemical data, offering a robust resource for professionals in medicinal chemistry and molecular biology.

Core Chemical Structure and Nomenclature

This compound is built upon the unique aphidicolane skeleton, a tetracyclic diterpenoid framework.[5][7] The structure of the parent compound, aphidicolin, is characterized by a complex, fused ring system with eight stereocenters, presenting a significant synthetic challenge.[2]

The key structural modification in this compound is the esterification of the primary hydroxyl group at the C-17 position with an acetyl group. The systematic name for the parent compound is (3R,4R,4aR,6aS,8R,9R,11aS,11bS)-4,9-bis(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalene-3,9-diol.[3] The derivative, this compound, incorporates an acetate ester at the C-17 hydroxymethyl group.

Caption: Relationship between Aphidicolin and its 17-monoacetate derivative.

Physicochemical and Pharmacokinetic Properties

The addition of the monoacetate group at the C-17 position subtly alters the physicochemical properties of the aphidicolin scaffold, influencing its polarity, solubility, and potential for metabolic modification. While the parent compound is known for its low water solubility, a major hurdle in its clinical development, ester derivatives like the glycinate ester have been explored to improve this profile.[8][9]

Table 1: Physicochemical Properties of this compound and its Parent Compound.

| Property | This compound | Aphidicolin (Parent Compound) |

| CAS Number | 51103-57-2[10] | 38966-21-1[3] |

| Molecular Formula | C₂₂H₃₆O₅[10] | C₂₀H₃₄O₄[3] |

| Molecular Weight | 380.52 g/mol [10] | 338.48 g/mol [3][8] |

| logP (Predicted) | 1.85[7] | ~1.5 - 2.0 (Estimated) |

| Water Solubility (Predicted) | 0.046 g/L[7] | Poorly soluble[8] |

| Hydrogen Bond Donors | 3[7] | 4 |

| Hydrogen Bond Acceptors | 4[7] | 4 |

| Polar Surface Area | 86.99 Ų[7] | ~70-80 Ų (Estimated) |

Data for this compound from PhytoBank and Biorbyt.[7][10] Data for Aphidicolin from PubChem and other sources.[3][8]

Synthesis and Characterization

Synthetic Protocol: Selective Acetylation

This compound can be synthesized from its parent compound via selective acetylation of the C-17 primary hydroxyl group. The presence of multiple hydroxyl groups (two primary at C-17 and C-18, one secondary at C-3, and one tertiary at C-16) necessitates a controlled reaction to achieve mono-substitution at the desired position.[1] The C-17 primary alcohol is generally more reactive towards acylation than the C-18 primary alcohol and the C-3 secondary alcohol due to steric factors.[1]

Protocol: Selective C-17 Acetylation of Aphidicolin

-

Dissolution: Dissolve Aphidicolin in a suitable anhydrous solvent such as pyridine or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Pyridine can act as both the solvent and the base.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the reaction rate and improve selectivity.

-

Reagent Addition: Add a slight molar excess (e.g., 1.1 equivalents) of acetic anhydride or acetyl chloride dropwise to the stirred solution. The use of a limited amount of the acetylating agent is crucial for favoring mono-acetylation.

-

Reaction Monitoring: Allow the reaction to proceed at 0 °C to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the mono-acetylated product.

-

Quenching: Once the reaction is complete (typically within a few hours), quench the reaction by slowly adding cold water or a saturated aqueous solution of sodium bicarbonate to neutralize excess acid and decompose unreacted acetic anhydride.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product using column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate) is typically effective in separating the desired this compound from unreacted aphidicolin and di-acetylated byproducts.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods (NMR, MS, IR) and compare the data with literature values.

Caption: Workflow for the synthesis of this compound.

Expected Spectroscopic Signatures

While raw spectral data is not provided, the structure of this compound allows for the prediction of key spectroscopic features essential for its identification.

-

¹H NMR: The spectrum would show characteristic signals for the tetracyclic core. Key diagnostic signals would include:

-

A singlet around δ 2.0-2.1 ppm corresponding to the three protons of the newly introduced acetyl group (-OCOCH₃).

-

A downfield shift of the C-17 methylene protons (-CH₂-OH) from their position in aphidicolin (around δ 3.5-3.8 ppm) to approximately δ 4.0-4.3 ppm (-CH₂-OAc), indicating successful esterification.

-

Signals for the two tertiary methyl groups as singlets.

-

-

¹³C NMR: The presence of the acetate group would be confirmed by:

-

A carbonyl carbon signal (~170-171 ppm) for the ester.

-

A methyl carbon signal (~20-21 ppm) for the acetyl group.

-

A downfield shift of the C-17 carbon signal.

-

-

IR Spectroscopy: The spectrum would exhibit:

-

A strong carbonyl (C=O) stretching band for the ester at approximately 1735-1745 cm⁻¹.

-

A broad O-H stretching band around 3300-3500 cm⁻¹ due to the remaining hydroxyl groups.

-

C-O stretching bands for the ester and alcohols.

-

-

Mass Spectrometry: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z corresponding to the molecular weight of 380.52.

Mechanism of Action: Inhibition of DNA Polymerase α

The primary biological function of this compound is the selective inhibition of B-family DNA polymerases, particularly DNA polymerase α (Pol α).[10][11][12] This enzyme is critical for the initiation of DNA replication in eukaryotic cells.[3] The inhibitory mechanism is well-studied and provides a clear example of structure-based enzyme inhibition.

This compound, like its parent compound, acts as a competitive inhibitor with respect to deoxycytidine triphosphate (dCTP).[12][13] It binds to the dNTP-binding site of Pol α, effectively blocking the incorporation of dCTP into the growing DNA strand and halting replication.[11][13] This leads to cell cycle arrest in the early S phase.[6][14]

Crystal structure analysis of human Pol α in complex with aphidicolin reveals the precise molecular interactions underpinning this inhibition.[11] The bulky, tetracyclic structure of aphidicolin occupies the space designated for the incoming nucleotide.[11] Crucially, the hydroxyl groups play a key role in anchoring the molecule within the active site. Specifically, the hydroxyls at C-17 and C-18 form hydrogen bonds with the main-chain atoms of the enzyme's palm and finger domains (O17 with Tyr865 and O18 with Asn954 and Gly958).[11]

The acetylation at the C-17 position in this compound replaces a hydrogen bond donor (-OH) with a hydrogen bond acceptor (the ester carbonyl). While this modification alters the specific hydrogen bonding pattern, the derivative retains potent inhibitory activity, suggesting that the overall steric blockade of the active site is the dominant factor in its mechanism.[12][15] The Ki value for this compound against sea urchin DNA polymerase α was determined to be 0.89 µg/ml.[12][15]

Caption: Mechanism of DNA Polymerase α inhibition by this compound.

Conclusion and Future Directions

This compound stands as a potent and specific inhibitor of eukaryotic DNA polymerase α. Its chemical structure, derived from the natural product aphidicolin by selective acetylation at the C-17 position, retains the core pharmacophore necessary for high-affinity binding to the enzyme's active site. The well-defined structure and mechanism of action make it an indispensable chemical probe for dissecting the molecular machinery of DNA replication and cell cycle progression.

For drug development professionals, the aphidicolane skeleton continues to be an intriguing scaffold. While challenges related to solubility and metabolic stability have hindered the clinical progression of early derivatives, a deeper understanding of the structure-activity relationships, guided by crystallographic data, opens new avenues for rational drug design.[9][11] Future efforts may focus on modifying the scaffold to enhance pharmacokinetic properties while preserving the critical interactions within the polymerase active site, potentially leading to the development of novel antiviral or anticancer therapeutics.

References

-

Aphidicolin | C20H34O4 | CID 457964 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Showing this compound (PHY0109029) - PhytoBank. PhytoBank. Available at: [Link]

-

Ikegami, S., Taguchi, T., Ohashi, M., Oguro, M., Nagano, H., & Mano, Y. (1978). Aphidicolin prevents mitotic cell division by interfering with the activity of DNA polymerase-alpha. Nature, 275(5679), 458–460. Available at: [Link]

-

Dalziel, W., Hesp, B., Stevenson, K. M., & Jarvis, J. A. J. (1973). The structure and absolute configuration of aphidicolin: a new type of tetracyclic diterpenoid. Journal of the Chemical Society, Perkin Transactions 1, 2841-2851. (Note: A representative article on the chemistry of aphidicolin, a similar article is available on ResearchGate: [Link])

-

Baranovskiy, A. G., Anikin, A., & Tahirov, T. H. (2014). Structural basis for inhibition of DNA replication by aphidicolin. Nucleic Acids Research, 43(2), 1161–1171. Available at: [Link]

-

Aphidicolin - Wikipedia. Wikipedia. Available at: [Link]

-

Cooke, J. H., Jamshed, S., & Sarpong, R. (2024). Synthetic Studies toward the Aphidicolin Family of Diterpenoid Natural Products. The Journal of Organic Chemistry. Available at: [Link]

-

Haraguchi, T., Oguro, M., Nagano, H., Ichihara, A., & Sakamura, S. (1983). Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, 3-deoxyaphidicolin and this compound. Nucleic Acids Research, 11(4), 1197–1209. Available at: [Link]

-

Haraguchi, T., Oguro, M., Nagano, H., Ichihara, A., & Sakamura, S. (1983). Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, 3-deoxyaphidicolin and this compound. U.S. National Library of Medicine. Available at: [Link]

-

Krokan, H., Wist, E., & Krokan, R. H. (1981). Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism. Nucleic Acids Research, 9(18), 4709–4719. Available at: [Link]

-

SYNTHESIS OF SOME COMPLEX MOLECULES. (2020). SlideShare. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lkouniv.ac.in [lkouniv.ac.in]

- 3. apexbt.com [apexbt.com]

- 4. Aphidicolin prevents mitotic cell division by interfering with the activity of DNA polymerase-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aphidicolin | C20H34O4 | CID 457964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Aphidicolin - Wikipedia [en.wikipedia.org]

- 7. PhytoBank: Showing this compound (PHY0109029) [phytobank.ca]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Synthetic Studies toward the Aphidicolin Family of Diterpenoid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorbyt.com [biorbyt.com]

- 11. Structural basis for inhibition of DNA replication by aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, 3-deoxyaphidicolin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aphidicolin | DNA replication inhibitor | Hello Bio [hellobio.com]

- 15. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, 3-deoxyaphidicolin and this compound - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Aphidicolin-17-Monoacetate Mechanism of Action on DNA Polymerase Alpha

[1][2][3][4]

Executive Summary

Aphidicolin-17-monoacetate (A-17-MA) is a tetracyclic diterpenoid and a specific derivative of the fungal metabolite aphidicolin.[1][2] Like its parent compound, A-17-MA functions as a potent, reversible, and selective inhibitor of eukaryotic DNA Polymerase

Its primary mechanism of action is competitive inhibition with respect to deoxycytidine triphosphate (dCTP) .[2] By mimicking the geometry of the cytosine base and deoxyribose sugar, A-17-MA occupies the nucleotide-binding pocket of the Pol

Chemical & Structural Context

The Molecule

A-17-MA belongs to the aphidicolane class of diterpenoids.[2] It retains the rigid tetracyclic skeleton of aphidicolin but possesses an acetate group at the C-17 position.[2]

-

Parent Scaffold: Aphidicolin (C

H -

Modification: Acetylation at the C-17 hydroxymethyl group.[1][2]

-

Impact: The C-17 hydroxyl group in the parent compound is involved in hydrogen bonding within the active site.[2] Acetylation modifies this interaction network, resulting in a modulated binding affinity (approximately 2-to-10-fold lower potency than aphidicolin) while preserving the fundamental mode of binding.[1][2]

The Target: DNA Polymerase

Pol

Mechanism of Action (MOA)[3]

Binding Kinetics & Mode of Inhibition

The inhibition of Pol

-

The "Potato" Docking Model: Structural studies of the aphidicolin family reveal that the molecule adopts a bulky, elongated shape (often described as "potato-shaped") that fits snugly into the dNTP binding pocket.[2][5]

-

Site Occupancy: A-17-MA binds to the hydrophobic pocket normally occupied by the base (cytosine) and the sugar moiety of the incoming dCTP.[2] Crucially, it does not occupy the space designated for the triphosphate tail or the template DNA.[2]

-

Steric Blockade: Once bound, A-17-MA sterically hinders the entry of dCTP.[2] Because it does not interact with the triphosphate binding residues, it does not act as a chain terminator (like dideoxynucleotides) but rather as a reversible occupancy blocker.[2]

Selectivity Profile

A-17-MA exhibits high selectivity for B-family polymerases, specifically Pol

| Enzyme | Inhibition Status | Mechanism |

| DNA Pol | Potent Inhibition | Competitive vs dCTP |

| DNA Pol | Weak/Variable | Sensitivity varies by subunit composition |

| DNA Pol | Weak/Variable | Sensitivity varies by subunit composition |

| DNA Pol | No Inhibition | Distinct active site architecture |

| DNA Pol | No Inhibition | Mitochondrial polymerase is resistant |

Pathway Visualization

The following diagram illustrates the kinetic competition at the replication fork.

Caption: Kinetic competition model showing A-17-MA blocking the formation of the catalytic complex by displacing dCTP.[1][2]

Experimental Protocols

To validate the mechanism of A-17-MA, researchers must distinguish between chain termination and competitive inhibition.[2] The following protocols are designed to provide this mechanistic clarity.

Protocol 1: In Vitro Competitive Inhibition Assay

Objective: Determine the

Reagents:

-

Purified DNA Polymerase

(human or calf thymus).[2] - H-dCTP (tracer) and unlabeled dATP, dGTP, dTTP.[2]

Workflow:

-

Preparation: Prepare reaction mixtures (50

L) containing 20 mM Tris-HCl (pH 7.5), 8 mM MgCl -

Substrate Variation: Set up a matrix of dCTP concentrations (e.g., 1, 2, 5, 10, 20

M) while keeping other dNTPs constant at 100 -

Inhibitor Addition: Add A-17-MA at fixed concentrations (e.g., 0, 0.5, 1.0, 5.0

g/mL). -

Initiation: Start reaction by adding 0.5 units of Pol

.[2] Incubate at 37°C for 30 minutes. -

Termination: Stop reaction with 10% trichloroacetic acid (TCA) containing 1% sodium pyrophosphate.

-

Quantification: Collect precipitates on glass fiber filters, wash, and measure radioactivity via liquid scintillation counting.

Data Analysis (Self-Validation):

-

Plot

vs -

Result: You should observe intersecting lines at the Y-axis (

remains constant) but differing X-intercepts (

Protocol 2: Cell Cycle Synchronization (G1/S Block)

Objective: Verify biological activity in cell culture.[2][5]

Workflow:

-

Seeding: Seed HeLa or CHO cells at

cells/mL. -

Treatment: Add A-17-MA (2–5

g/mL) to the media.[1][2] -

Incubation: Incubate for 14–16 hours (approx. one cell cycle).[2][5]

-

Release: Wash cells 3x with PBS and add fresh media.

-

Analysis: Perform flow cytometry (PI staining) at 0, 4, and 8 hours post-release.

-

Validation: Cells should accumulate at the G1/S boundary during treatment and synchronously enter S-phase upon washout.[2]

Quantitative Data Summary

The following table summarizes the inhibitory constants derived from comparative studies of aphidicolin derivatives on Sea Urchin Pol

| Compound | Mechanism | Relative Potency | |

| Aphidicolin | ~0.2 - 0.4 | Competitive vs dCTP | 100% (Baseline) |

| 3-Deoxyaphidicolin | 0.44 | Competitive vs dCTP | ~80% |

| This compound | 0.89 | Competitive vs dCTP | ~40% |

| Aphidicolin-17,18-diacetate | >100 (Inactive) | N/A | <1% |

Note: The loss of potency in the 17-monoacetate compared to the parent highlights the importance of the C-17 hydroxyl group for optimal binding energy, likely due to a lost hydrogen bond donor/acceptor interaction within the active site.[2]

References

-

Haraguchi, T., et al. (1983).[2][5] "Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, 3-deoxyaphidicolin and this compound."[6][1][2][5] Nucleic Acids Research, 11(4), 1197–1209.[2][5]

-

Krokan, H., et al. (1981).[2][5][7] "Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism."[2][5][7][8] Nucleic Acids Research, 9(18), 4709–4719.[2][5][7][8]

-

Baranovskiy, A.G., et al. (2014).[2] "Structural basis for inhibition of DNA replication by aphidicolin."[2][5][7][9] Nucleic Acids Research, 42(22), 14013–14021.[2]

-

Hiranuma, S., et al. (1987).[2][5] "Chemical modification of aphidicolin and the inhibitory effects of its derivatives on DNA polymerase alpha in vitro." Chemical & Pharmaceutical Bulletin, 35(4), 1641–1644.[2]

Sources

- 1. PhytoBank: Showing this compound (PHY0109029) [phytobank.ca]

- 2. Aphidicolin, DNA polymerase alpha, delta and epsilon inhibitor (CAS 38966-21-1) | Abcam [abcam.com]

- 3. apexbt.com [apexbt.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Structural basis for inhibition of DNA replication by aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, 3-deoxyaphidicolin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Technical Guide: Biological Source and Isolation of Aphidicolin-17-monoacetate

[1][2]

Executive Summary

Aphidicolin-17-monoacetate is a tetracyclic diterpene antibiotic and a specific inhibitor of eukaryotic DNA polymerase

This guide details the biological production, biosynthetic origin, and isolation protocols for this compound.[1][2] It distinguishes the specific metabolic profile of Phoma betae from Cephalosporium aphidicola and provides a technical framework for researchers utilizing this compound to probe DNA replication mechanisms.

Biological Source: Taxonomy and Organism Profile

The primary biological source for the direct isolation of this compound is the fungal pathogen Phoma betae.

| Feature | Primary Source (Phoma betae) | Scaffold Source (Cephalosporium aphidicola) |

| Taxonomy | Ascomycota; Pleosporales; Didymellaceae | Ascomycota; Hypocreales; Hypocreaceae |

| Ecological Role | Plant Pathogen (Sugar beet leaf spot) | Soil Fungus / Endophyte |

| Primary Metabolites | Aphidicolin, This compound , 3-deoxyaphidicolin | Aphidicolin (Major), Aphidicolin-16-one |

| Metabolic Distinction | Capable of natural C-17 acetylation | Predominantly produces the tetra-ol scaffold |

Technical Insight: While C. aphidicola is the industrial workhorse for the parent scaffold, P. betae possesses the specific enzymatic machinery (likely an acetyltransferase) to acetylate the C-17 primary hydroxyl group during late-stage biosynthesis, yielding the 17-monoacetate as a secreted phytotoxin.[1][2]

Biosynthetic Pathway and Mechanism

The biosynthesis of the aphidicolane skeleton proceeds via the mevalonate pathway.[4] The formation of the 17-monoacetate involves the cyclization of geranylgeranyl pyrophosphate (GGPP) followed by oxidative modifications.

Pathway Logic

-

Precursor Formation: Cyclization of GGPP to the aphidicolane skeleton (via stemodane-like intermediates).[1][2]

-

Hydroxylation: Sequential hydroxylation at C-16, C-18, C-3

, and C-17.[1][2] -

Terminal Modification (Specific to P. betae): Selective acetylation of the C-17 primary alcohol.

Biosynthetic Flow Diagram[1][2]

Figure 1: Biosynthetic progression from GGPP to this compound.[1][2][4] The terminal acetylation step is characteristic of the Phoma betae metabolic profile.

Production and Isolation Protocol

This protocol describes the isolation of this compound from Phoma betae culture filtrate.[1][2][3] This method prioritizes the separation of the monoacetate from the more abundant parent compound.

Fermentation Conditions

-

Medium (Modified Czapek-Dox):

-

Incubation: 25°C, stationary or rotary shaker (180 rpm).

-

Duration: 10–14 days (Harvest when pH shifts from acidic to neutral, indicating secondary metabolite accumulation).

Downstream Processing Workflow

Step 1: Filtration Separate mycelia from the broth using a Buchner funnel with Celite 545. The desired compound is extracellular (in the filtrate).

Step 2: Extraction

-

Adjust filtrate pH to 3.0 using 1N HCl (stabilizes the diterpene structure).[2]

-

Extract 3x with equal volumes of Ethyl Acetate (EtOAc) .[2]

-

Combine organic layers, dry over anhydrous

, and concentrate in vacuo to yield a crude gum.

Step 3: Purification (Critical Separation) The crude extract contains Aphidicolin, 3-deoxyaphidicolin, and this compound.[1][2]

-

Stationary Phase: Silica Gel 60 (230–400 mesh).[2]

-

Mobile Phase Gradient: Chloroform (

)

Isolation Logic Diagram

Figure 2: Fractionation workflow for isolating this compound from fermentation broth.

Pharmacological Characterization[1][2][6]

The biological relevance of the 17-monoacetate lies in its specific inhibition profile. Unlike non-specific toxins, it retains the mechanism of the parent compound but with altered kinetics, proving that the C-17 hydroxyl group is involved in, but not strictly essential for, binding to the DNA polymerase

Mechanism of Action

This compound competes with dCTP (deoxycytidine triphosphate) for the nucleotide-binding site of DNA Polymerase

Comparative Inhibition Data[1][2][6]

The following data illustrates the impact of C-17 acetylation on inhibitory potency (

| Compound | Inhibition Mode | Target Specificity | |

| Aphidicolin (Parent) | ~0.2 - 0.4 | Competitive (vs dCTP) | DNA Pol |

| This compound | 0.89 | Competitive (vs dCTP) | DNA Pol |

| 3-Deoxyaphidicolin | 0.44 | Competitive (vs dCTP) | DNA Pol |

Interpretation: The increase in

References

-

Ikegami, S., et al. (1978).[2][3][5][6] Aphidicolin prevents mitotic cell division by interfering with the activity of DNA polymerase-

.[7][8] Nature, 275, 458–460.[2][3][5] Link[1][2] -

Haraguchi, T., et al. (1983).[2] Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase

, 3-deoxyaphidicolin and this compound.[1][2][3] Nucleic Acids Research, 11(4), 1197–1209.[2] Link -

Hesp, B., et al. (1973).[2][6][8] Antiviral effects of aphidicolin, a new antibiotic produced by Cephalosporium aphidicola.[6][7][8][9] Antimicrobial Agents and Chemotherapy, 4(3), 294–298.[2][6][8] Link[1][2]

-

Ackland, M. J., et al. (1985).[2] The biosynthesis of aphidicolin.[10] Journal of the Chemical Society, Perkin Transactions 1, 2705-2708.[2] Link

Sources

- 1. PhytoBank: Showing this compound (PHY0109029) [phytobank.ca]

- 2. Aphidicolin - Wikipedia [en.wikipedia.org]

- 3. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, 3-deoxyaphidicolin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. The effect of aphidicolin on DNA synthesis in isolated HeLa cell nuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Control of cell division by aphidicolin without adverse effects upon resting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral Effects of Aphidicolin, a New Antibiotic Produced by Cephalosporium aphidicola - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comparative Analysis of Aphidicolin and Aphidicolin-17-monoacetate: Biochemical Properties and Experimental Applications

Abstract

Aphidicolin, a tetracyclic diterpenoid antibiotic, is a cornerstone tool in cell biology for its specific and reversible inhibition of eukaryotic DNA polymerase α and δ.[1][2] This property allows for the precise synchronization of cells at the G1/S phase boundary, facilitating detailed studies of the cell cycle.[1][3] Aphidicolin-17-monoacetate, a derivative of aphidicolin, shares this core mechanism but exhibits distinct biochemical nuances. This technical guide provides an in-depth comparison of these two compounds, focusing on their mechanism of action, inhibitory potency, physicochemical properties, and practical applications. We further present validated experimental protocols for their use in cell synchronization and cytotoxicity assessment, offering researchers a comprehensive resource for leveraging these inhibitors in their work.

Introduction: The Aphidicolin Family of DNA Polymerase Inhibitors

Aphidicolin is a natural metabolite of the fungus Nigrospora oryzae (formerly Cephalosporium aphidicola) that has become an indispensable reagent in cellular and molecular biology.[1] Its utility stems from its highly specific, reversible inhibition of B-family DNA polymerases, particularly DNA polymerase α (Pol α), the primary enzyme responsible for initiating DNA replication in eukaryotes.[4][5] By halting DNA synthesis, aphidicolin effectively arrests cells at the onset of the S phase.[1][3] This blockade is fully reversible; upon removal of the compound, cells synchronously re-enter the cell cycle, enabling population-level studies of S-phase progression and subsequent cell cycle events.[3][6]

This compound is a closely related analogue, featuring an acetate group at the C17 position. While it functions through the same fundamental mechanism of Pol α inhibition, its biochemical and physical properties differ, impacting experimental design and interpretation. This guide will dissect these differences to inform compound selection and optimize experimental outcomes.

Mechanism of Action: Competitive Inhibition at the dCTP Binding Site

Both aphidicolin and its 17-monoacetate derivative exert their effects by directly targeting DNA polymerase α. The mechanism is a competitive inhibition with respect to deoxycytidine triphosphate (dCTP).[4][7][8]

-

Binding Pocket: The bulky, tetracyclic structure of aphidicolin occupies the hydrophobic pocket in the Pol α active site that is normally designated for the incoming dNTP, specifically dCTP.[9][10]

-

Competitive Nature: The inhibitor directly competes with dCTP for binding to the polymerase-template complex.[4][7][8] The presence of aphidicolin increases the apparent Km for dCTP, a hallmark of competitive inhibition.[4] The inhibition is significantly less efficient against the incorporation of other deoxynucleotides (dATP, dGTP, dTTP).[4][9]

-

Specificity: A key advantage of these compounds is their high specificity. They do not inhibit the mitochondrial DNA polymerase γ or the repair-associated DNA polymerase β.[8][11] Furthermore, they do not interfere with RNA or protein synthesis, ensuring that the observed effects are directly attributable to the cessation of DNA replication.[8][9]

The addition of the monoacetate group at the C17 position in this compound does not alter this fundamental mechanism.[8] It is widely understood that the monoacetate acts as a prodrug; cellular esterases are presumed to cleave the acetate group, releasing the active aphidicolin molecule intracellularly. However, the acetate moiety does influence the compound's intrinsic potency and physicochemical characteristics.

Caption: Competitive inhibition of DNA Polymerase α by Aphidicolin.

Comparative Biochemical and Physicochemical Properties

While sharing a common mechanism, the two compounds differ in potency and physical characteristics. The choice between them often depends on the specific requirements of the experiment, such as the need for higher potency versus potentially altered cell permeability.

Inhibitory Potency

Direct comparative studies have shown that the addition of an acetyl group at the C17 position reduces the inhibitory activity of the molecule.

-

Aphidicolin: Serves as the benchmark for potency. It is a highly potent inhibitor of DNA polymerase α, with reported Ki values in the sub-micromolar range (e.g., ~0.2 µM for calf thymus Pol α).[9]

-

This compound: This derivative is a weaker inhibitor compared to the parent compound. One study found that 17-acetylaphidicolin (this compound) was approximately 10-fold weaker than aphidicolin as an inhibitor of DNA polymerase α from HeLa cells.[7] Another study reported a Ki value of 0.89 µg/ml for this compound against sea urchin Pol α, which is higher than that of aphidicolin, indicating lower potency.[8]

Rationale for Potency Difference: The hydroxyl groups on the aphidicolin molecule are critical for its interaction with the polymerase active site. Structural analysis reveals that these groups form key hydrogen bonds that stabilize the inhibitor within the binding pocket.[9] Acetylation at the C17 position likely sterically hinders this optimal fit or removes a crucial hydrogen bonding opportunity, thereby reducing its binding affinity and overall inhibitory potency.[7]

Physicochemical Properties

The addition of the acetate group modifies the polarity and size of the molecule, which can influence its solubility and membrane permeability.

| Property | Aphidicolin | This compound | Significance for Researchers |

| Molecular Weight | 338.5 g/mol | 380.5 g/mol | Affects molar concentration calculations. |

| Aqueous Solubility | Poorly soluble[12] | Predicted to have low water solubility (0.046 g/L).[13] | Both require an organic solvent (e.g., DMSO, ethanol) for stock solutions.[12] |

| Lipophilicity (logP) | ~2.5-3.0 (Estimated) | 1.85 (Predicted).[13] | The lower predicted logP of the monoacetate suggests it is slightly less lipophilic (more polar) than aphidicolin, which may influence cell membrane transport. |

| Cell Permeability | Readily enters cells. | Enters cells, where it is likely converted to aphidicolin. | While the monoacetate is a weaker inhibitor in vitro, its cellular uptake and subsequent conversion to the more potent aphidicolin mean it is still highly effective in vivo.[8][11] |

Expert Insight: The poor aqueous solubility of aphidicolin is a known limitation for clinical development.[9][10] While derivatives like aphidicolin glycinate have been created to improve solubility for in vivo animal studies, the 17-monoacetate derivative does not substantially solve this issue for in vitro applications, still necessitating the use of DMSO for stock solutions.[2][12]

Experimental Applications & Protocols

The primary application for both compounds is the synchronization of cultured cells at the G1/S boundary.

Cell Cycle Synchronization

By inhibiting DNA Pol α, aphidicolin arrests cells that are ready to begin DNA replication.[3] Cells in G2, M, and G1 phases continue to progress through the cycle until they reach the G1/S checkpoint, where they accumulate.[3] This results in a highly synchronized cell population.

Rationale for Use: This method is preferred over others like serum starvation (which can have pleiotropic effects) or hydroxyurea (which can deplete dNTP pools and cause DNA damage).[3] Aphidicolin's action is specific and its reversibility allows for a clean release into S-phase.[3][6]

Caption: Workflow for cell synchronization using Aphidicolin.

Protocol 1: Cell Synchronization of HeLa Cells

This protocol is a self-validating system. The efficacy of the block and the synchrony of the release should always be confirmed by flow cytometry.

-

Cell Seeding: Plate HeLa cells at a density that will ensure they are approximately 30-40% confluent at the time of aphidicolin addition. This prevents contact inhibition from interfering with cell cycle progression.

-

Aphidicolin Treatment:

-

Prepare a 10 mM stock solution of aphidicolin or this compound in sterile DMSO. Store at -20°C.

-

Dilute the stock solution in pre-warmed complete medium to a final working concentration. A typical starting concentration is 5 µM (approx. 1.7 µg/mL for aphidicolin).[14] The optimal concentration may need to be determined empirically for your cell line (ranging from 0.5 to 10 µg/mL).[15][16]

-

Aspirate the old medium from the cells and replace it with the aphidicolin-containing medium.

-

Incubate the cells for 16-24 hours in a standard cell culture incubator (37°C, 5% CO2).

-

-

Validation of Arrest (Optional but Recommended): Harvest a small aliquot of cells. Fix, permeabilize, and stain with propidium iodide (PI). Analyze via flow cytometry to confirm accumulation in G1/S phase (a sharp peak at 1N DNA content).

-

Release from Arrest:

-

Aspirate the aphidicolin-containing medium.

-

Wash the cells twice with a generous volume of sterile phosphate-buffered saline (PBS) to ensure complete removal of the inhibitor. The reversibility of the block depends on this step.[6]

-

Add fresh, pre-warmed complete medium. This time point is considered t=0 for the synchronous cell cycle progression.

-

-

Time-Course Analysis: Harvest cells at various time points post-release (e.g., 0, 2, 4, 6, 8, 10, 12 hours) to analyze S-phase, G2, and M-phase specific events.[16][17] The progression can be monitored by PI staining and flow cytometry, or by pulsing with BrdU/EdU to specifically label cells in S-phase.

Cytotoxicity and Proliferation Assays

While primarily used for synchronization, aphidicolin's inhibition of DNA synthesis is ultimately cytotoxic at sufficient concentrations and exposure times.[9] Comparing the cytotoxic profiles of aphidicolin and its monoacetate derivative can provide insights into their relative cellular efficacy.

Protocol 2: Comparative Cytotoxicity Assessment using an MTT Assay

-

Cell Seeding: Plate cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of both aphidicolin and this compound in complete medium. A suggested range is from 0.1 µM to 100 µM. Include a "vehicle control" (DMSO) and a "no cells" blank control.

-

Treatment: Remove the medium and add 100 µL of the medium containing the respective compound dilutions to the wells.

-

Incubation: Incubate the plate for 48 to 72 hours. A longer incubation period is chosen to ensure that the S-phase arrest translates into a measurable effect on cell proliferation and viability.

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Aspirate the medium containing MTT. Be careful not to disturb the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Pipette up and down to ensure complete solubilization and a homogenous purple solution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis:

-

Subtract the average absorbance of the "no cells" blank from all other readings.

-

Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

-

Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value for each compound. This value represents the concentration at which 50% of cell proliferation is inhibited.

-

Conclusion and Recommendations

Aphidicolin and this compound are powerful tools for probing the eukaryotic cell cycle. Their shared mechanism of competitive and reversible inhibition of DNA polymerase α allows for precise cell synchronization.

-

For Maximum Potency: When the highest possible inhibitory activity is required, such as in cell-free in vitro polymerase assays, aphidicolin is the superior choice due to its approximately 10-fold greater potency.[7]

-

For Standard Cell Culture Applications: For routine cell synchronization, both compounds are effective. Aphidicolin is more commonly cited and characterized.[3][18][19] However, This compound is also a valid inhibitor for inducing S-phase arrest in vivo and can be used effectively for this purpose.[8][11]

The ultimate choice depends on the specific experimental context. Researchers must always empirically validate the optimal concentration and timing for their specific cell line and experimental goals, using flow cytometry as a crucial quality control step to ensure the integrity of the synchronization protocol.

References

-

Hiranuma, H., et al. (1983). Inhibition of DNA polymerase alpha by aphidicolin derivatives. PubMed. Available at: [Link]

-

Krokan, H., Wist, E., & Krokan, R. H. (1981). Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism. Nucleic Acids Research, 9(18), 4709–4719. Available at: [Link]

-

Wikipedia. (n.d.). Aphidicolin. Wikipedia. Available at: [Link]

-

Tsuchiya, Y., et al. (1991). Aphidicolin, an inhibitor of DNA replication, blocks the TPA-induced differentiation of a human megakaryoblastic cell line, MEG-O1. PubMed. Available at: [Link]

-

Baranovskiy, A. G., et al. (2014). Structural basis for inhibition of DNA replication by aphidicolin. Nucleic Acids Research, 42(21), 13488–13497. Available at: [Link]

-

Baranovskiy, A. G., et al. (2014). Structural basis for inhibition of DNA replication by aphidicolin. Oxford Academic. Available at: [Link]

-

Roca, J. A., et al. (2022). Effect of Aphidicolin, a Reversible Inhibitor of Eukaryotic Nuclear DNA Replication, on the Production of Genetically Modified Porcine Embryos by CRISPR/Cas9. MDPI. Available at: [Link]

-

Pedrali-Noy, G., et al. (1980). Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with aphidicolin. Nucleic Acids Research, 8(17), 377–387. Available at: [Link]

-

Singer, I. I., et al. (1983). Aphidicolin, a specific inhibitor of DNA polymerase alpha, inhibits conversion of lanosterol to C-27 sterols in mouse L cells. PubMed. Available at: [Link]

-

Kwant, M. M., & van der Vliet, P. C. (1980). Differential effect of aphidicolin on adenovirus DNA synthesis and cellular DNA synthesis. PubMed. Available at: [Link]

-

Sawa, T., et al. (1983). Specific Inhibitors of Eukaryotic DNA Synthesis and DNA Polymerase Alpha, 3-deoxyaphidicolin and this compound. PubMed. Available at: [Link]

-

Iliakis, G., & Nüsse, M. (1983). Effect of aphidicolin on DNA synthesis, PLD-recovery and DNA repair of human diploid fibroblasts. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Aphidicolin treatment of cells released from confluence arrest improves... ResearchGate. Available at: [Link]

-

Lee, H. J., et al. (2025). Reversible and effective cell cycle synchronization method for studying stage-specific processes. EMBO Press. Available at: [Link]

-

Halicka, D., et al. (2012). Cell synchronization by inhibitors of DNA replication induces replication stress and DNA damage response: analysis by flow cytometry. Methods in Molecular Biology, 920, 265–274. Available at: [Link]

-

ResearchGate. (2012). Aphidicolin arrest of HeLa cells at G1/S not effective. ResearchGate. Available at: [Link]

-

PhytoBank. (2015). Showing this compound (PHY0109029). PhytoBank. Available at: [Link]

-

Ash, J., et al. (1989). A method for the synchronization of cultured cells with aphidicolin: application to the large-scale synchronization of L1210 cells and the study of the cell cycle regulation of thymidylate synthase and dihydrofolate reductase. Analytical Biochemistry, 182(2), 338-345. Available at: [Link]

-

Lee, H. J., et al. (2024). Reversible and effective cell cycle synchronization method for studying stage-specific investigations. National Institutes of Health. Available at: [Link]

-

Lee, H. J., et al. (2024). Reversible and effective cell cycle synchronization method for studying stage-specific investigations. bioRxiv. Available at: [Link]

-

Heinemann, V., et al. (1995). The Role of DNA Synthesis Inhibition in the Cytotoxicity of 2',2'-difluoro-2'-deoxycytidine. Cancer Chemotherapy and Pharmacology, 35(4), 297-304. Available at: [Link]

-

ResearchGate. (n.d.). Cell cycle progression after aphidicolin-induced synchronization. ResearchGate. Available at: [Link]

Sources

- 1. Aphidicolin - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aphidicolin, an inhibitor of DNA replication, blocks the TPA-induced differentiation of a human megakaryoblastic cell line, MEG-O1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of aphidicolin on DNA synthesis, PLD-recovery and DNA repair of human diploid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of DNA polymerase alpha by aphidicolin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, 3-deoxyaphidicolin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural basis for inhibition of DNA replication by aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. biorbyt.com [biorbyt.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. PhytoBank: Showing this compound (PHY0109029) [phytobank.ca]

- 14. researchgate.net [researchgate.net]

- 15. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]

- 16. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. A method for the synchronization of cultured cells with aphidicolin: application to the large-scale synchronization of L1210 cells and the study of the cell cycle regulation of thymidylate synthase and dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Activity of Aphidicolin-17-monoacetate

Executive Summary

Aphidicolin-17-monoacetate is a semi-synthetic derivative of the tetracyclic diterpene antibiotic Aphidicolin . Like its parent compound, it serves as a specific inhibitor of eukaryotic nuclear DNA replication by targeting DNA polymerase

While the parent Aphidicolin is the gold standard for cell cycle synchronization at the G1/S border, the 17-monoacetate derivative provides critical insights into the Structure-Activity Relationship (SAR) of the pharmacophore. In vitro enzyme assays reveal that the 17-monoacetate is approximately 10-fold less potent than the parent compound, highlighting the necessity of the C-17 hydroxyl group for high-affinity binding to the polymerase active site. This guide details the physicochemical properties, mechanism of action, and validated protocols for utilizing this compound in antiproliferative and mechanistic studies.

Chemical & Pharmacological Profile

Structure-Activity Relationship (SAR)

The biological activity of Aphidicolin relies heavily on its specific stereochemistry and the availability of hydroxyl groups at positions C-3, C-16, C-17, and C-18.

-

Parent Aphidicolin: Contains free hydroxyls at all four positions.

-

17-monoacetate: The C-17 hydroxyl is esterified.

-

Impact: The C-17 hydroxyl is a crucial hydrogen bond donor/acceptor within the Pol

active site. Esterification (masking) of this group significantly increases the

Solubility and Stability

Unlike many nucleotide analogs, Aphidicolin and its derivatives are diterpenes with poor water solubility.

| Property | Specification | Expert Insight |

| Solubility (DMSO) | ~10 mg/mL | Preferred solvent for stock solutions.[3] |

| Solubility (Ethanol) | ~1 mg/mL | Viable, but DMSO offers better long-term stock stability.[3] |

| Solubility (Water) | < 0.1 mg/mL | Critical Warning: Do not attempt to dissolve directly in aqueous media. Precipitates immediately. |

| Stability | Ester-labile | The 17-monoacetate ester bond is susceptible to hydrolysis by plasma esterases or prolonged exposure to high pH, potentially reverting to the parent Aphidicolin. |

Mechanism of Action

This compound inhibits DNA synthesis via a competitive mechanism with respect to dCTP (deoxycytidine triphosphate).[2][5] It does not intercalate into DNA or inhibit RNA polymerases, ensuring high specificity for replicative DNA synthesis.

Signaling Pathway & Inhibition Logic

The compound binds to the nucleotide-binding pocket of the Pol

Figure 1: Mechanism of Action. The inhibitor competes specifically with dCTP for the Pol

Experimental Protocols

Preparation of Stock Solutions

Objective: Create a stable, precipitate-free stock for cell culture use.

-

Weighing: Accurately weigh 1 mg of this compound.

-

Solvent Addition: Add 100

L of high-grade anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 10 mg/mL (approx. 28 mM) stock concentration. -

Dissolution: Vortex vigorously for 30 seconds. Inspect visually; the solution must be crystal-clear.

-

Storage: Aliquot into light-protective tubes (amber) and store at -20°C. Avoid freeze-thaw cycles , as moisture introduction can accelerate ester hydrolysis.

In Vitro DNA Polymerase Inhibition Assay

Objective: Determine the

Reagents:

-

Purified DNA Pol

(e.g., from HeLa cell nuclear extract or calf thymus). -

Activated calf thymus DNA (template).

- H-dCTP (radiolabeled tracer).

-

dNTP mix (dATP, dGTP, dTTP at 100

M; dCTP at limiting concentration).

Workflow:

Figure 2: Standard Radiometric Inhibition Assay Workflow.

Step-by-Step:

-

Reaction Mix: Prepare 50

L reaction volumes containing Tris-HCl (pH 7.5), MgCl -

Inhibitor Addition: Add this compound at concentrations ranging from 0.1 to 50

g/mL. Include a DMSO-only control (max 1% v/v final). -

Initiation: Add 0.5 units of Pol

enzyme. -

Incubation: Incubate at 37°C for 60 minutes.

-

Termination: Stop reaction by adding ice-cold 10% Trichloroacetic Acid (TCA).

-

Filtration: Collect precipitate on glass fiber filters, wash with 5% TCA and ethanol.

-

Quantification: Measure incorporated

H-dCTP via liquid scintillation counting.

Quantitative Data Summary

The following table summarizes the comparative activity of Aphidicolin derivatives against DNA Polymerase

| Compound | Target Enzyme | Inhibition Mode | Relative Potency | |

| Aphidicolin (Parent) | DNA Pol | Competitive (dCTP) | ~0.04 - 0.2 | 100% (Baseline) |

| This compound | DNA Pol | Competitive (dCTP) | 0.89 | ~10-20% |

| 3-deoxyaphidicolin | DNA Pol | Competitive (dCTP) | 0.44 | ~50% |

Interpretation: The 17-monoacetate is roughly 2-fold less potent than the 3-deoxy derivative and approximately 5 to 10-fold less potent than the parent aphidicolin . This quantitative drop confirms that the C-17 hydroxyl group interacts more strongly with the enzyme's binding pocket than the C-3 hydroxyl group.

Troubleshooting & Validation

-

Issue: Low Inhibition Activity. [1]

-

Cause: Hydrolysis of the ester bond is unlikely to reduce activity (it would increase it by reverting to parent). More likely, the compound has precipitated.

-

Fix: Ensure DMSO concentration in the final aqueous buffer does not exceed solubility limits. Check for crystal formation under a microscope.

-

-

Issue: Non-Specific Toxicity.

-

Cause: High concentrations (>10

g/mL) may affect other cellular machinery or cause mitochondrial stress, although Pol -

Validation: Perform a control assay using DNA Pol

(e.g., from rat liver). Aphidicolin derivatives should not inhibit Pol

-

References

-

Haraguchi, T. et al. (1983).[1] "Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, 3-deoxyaphidicolin and this compound."[1][5] Nucleic Acids Research, 11(4), 1197–1209.[1][5]

-

Ikegami, S. et al. (1978).[5][6] "Aphidicolin prevents mitotic cell division by interfering with the activity of DNA polymerase-alpha."[1][2][5][6] Nature, 275, 458–460.[5]

-

Krokan, H. et al. (1981). "Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism."[1][2][4] Nucleic Acids Research, 9(18), 4709–4719.[1]

-

Baranovskiy, A.G. et al. (2014). "Structural basis for inhibition of DNA replication by aphidicolin."[2] Nucleic Acids Research, 42(22), 14013–14021.

Sources

- 1. Structural basis for inhibition of DNA replication by aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, 3-deoxyaphidicolin and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

Aphidicolin-17-Monoacetate: Mechanistic Profiling and Application as a Selective DNA Synthesis Inhibitor

[1][2]

Executive Summary

Aphidicolin-17-monoacetate (A17MA) is a tetracyclic diterpenoid and a structural analog of the fungal metabolite aphidicolin.[1] While the parent compound is the gold standard for eukaryotic DNA replication inhibition, A17MA serves as a critical probe for Structure-Activity Relationship (SAR) studies and mechanistic validation of DNA Polymerase

This guide details the pharmacological profile, molecular mechanism, and experimental protocols for utilizing A17MA. Unlike generic synchronization reagents, A17MA offers a distinct kinetic profile characterized by competitive inhibition with respect to dCTP, providing researchers with a nuanced tool for dissecting the catalytic fidelity of B-family DNA polymerases.

Chemical & Pharmacological Profile

A17MA is isolated from the culture filtrates of Phoma betae or synthesized via acetylation of the hydroxyl group at the C-17 position of aphidicolin.

Physicochemical Properties

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | |

| Molecular Weight | ~380.52 Da |

| Solubility | Soluble in DMSO (>10 mg/mL); poorly soluble in water (<0.05 g/L) |

| Stability | Stable at -20°C in DMSO for >6 months; sensitive to acidic hydrolysis |

| Cell Permeability | High; readily crosses eukaryotic cell membranes |

Selectivity and Potency

A17MA functions as a specific inhibitor of eukaryotic DNA Polymerase

Comparative Inhibitory Constants (

| Compound | Target Enzyme | Mechanism | Relative Potency | |

| Aphidicolin (Parent) | DNA Pol | Competitive vs dCTP | 0.2 - 0.4 | 1.0 (Reference) |

| This compound | DNA Pol | Competitive vs dCTP | 0.89 | ~0.2 - 0.5x |

| 3-Deoxyaphidicolin | DNA Pol | Competitive vs dCTP | 0.44 | ~0.5 - 0.8x |

Note: Data derived from kinetic studies on sea urchin and HeLa cell polymerases (Haraguchi et al., 1983).

Mechanism of Action

Molecular Interaction

A17MA halts DNA replication by binding to the active site of DNA Pol

-

Binding Pocket: A17MA occupies the hydrophobic pocket formed between the palm and fingers domains of the polymerase.

-

Steric Blockade: The C-17 acetate group introduces steric bulk that slightly reduces affinity compared to the parent hydroxyl group but still effectively occludes the dCTP binding site.[1]

-

Template Interaction: The inhibitor stabilizes a conformation where the template guanine is displaced, preventing the correct base pairing required for catalysis.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism within the replication complex.

Caption: Competitive binding of A17MA vs. dCTP at the DNA Polymerase

Experimental Protocols

Reagent Preparation

Safety Note: A17MA is a bioactive compound.[5] Handle with PPE (gloves, lab coat) in a biosafety cabinet.

-

Stock Solution (1 mg/mL):

-

Weigh 1 mg of this compound.[1]

-

Dissolve in 1 mL of anhydrous DMSO (Dimethyl sulfoxide).

-

Vortex vigorously for 30 seconds until clear.

-

Storage: Aliquot into amber tubes (20-50

L) and store at -20°C. Avoid freeze-thaw cycles.

-

-

Working Solution:

-

Dilute the stock solution 1:1000 into pre-warmed culture medium immediately before use to achieve a final concentration of ~1

g/mL (approx. 2.6

-

Cell Synchronization Workflow (G1/S Block)

This protocol utilizes A17MA to reversibly block cells at the G1/S boundary.

Step-by-Step Methodology:

-

Seeding: Plate cells (e.g., HeLa, CHO) at 30-40% confluence.[1] Incubate for 24 hours to allow attachment.

-

First Block (Optional for high purity):

-

Add Thymidine (2 mM) for 18 hours.[1]

-

Wash 3x with PBS. Release in fresh medium for 9 hours.

-

-

A17MA Treatment:

-

Aspirate medium.

-

Add fresh medium containing 1.0 - 2.0

g/mL this compound .[1] -

Note: The concentration is higher than parent aphidicolin (typically 0.2

g/mL) due to the higher

-

-

Incubation: Incubate for 12-16 hours. Cells will accumulate at the G1/S border.

-

Release:

-

Aspirate medium containing A17MA.

-

Wash strictly 3x with warm PBS to remove all traces of the hydrophobic inhibitor.

-

Add fresh complete medium.

-

-

Analysis: Harvest cells at 2-hour intervals for Flow Cytometry (Propidium Iodide staining) to monitor S-phase progression.

Caption: Experimental workflow for cell cycle synchronization using this compound.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Synchronization | Concentration too low for A17MA variant. | Increase dose to 2-3 |

| Cytotoxicity | DMSO concentration >0.5% or exposure >24h.[1] | Ensure stock dilution keeps DMSO <0.1%.[1] Limit exposure time to 16h. |

| Failure to Release | Hydrophobic residue remains on plasticware.[1] | Perform 3 washes with warm PBS.[1] Consider a wash with medium containing 10% serum. |

| Precipitation | Aqueous shock during dilution.[1] | Add stock to medium slowly while swirling. Do not add to cold medium. |

References

-

Haraguchi, T. et al. (1983). Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, 3-deoxyaphidicolin and this compound.[1][2] Nucleic Acids Research, 11(4), 1197–1209.[1][6]

-

Ikegami, S. et al. (1978). Aphidicolin prevents mitotic cell division by interfering with the activity of DNA polymerase-alpha. Nature, 275, 458–460.[1][2] [1]

-

Baranovskiy, A.G. et al. (2014). Structural basis for inhibition of DNA replication by aphidicolin. Nucleic Acids Research, 42(22), 14013–14021.[1]

-

Spadari, S. et al. (1984). Control of DNA replication and cell proliferation in eukaryotes by aphidicolin.[7] Toxicologic Pathology, 12(2), 143-148.[1][7]

Sources

- 1. PhytoBank: Showing this compound (PHY0109029) [phytobank.ca]

- 2. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, 3-deoxyaphidicolin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of DNA polymerase alpha inhibition by aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aphidicolin, DNA polymerase alpha, delta and epsilon inhibitor (CAS 38966-21-1) | Abcam [abcam.com]

- 6. Structural basis for inhibition of DNA replication by aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Control of DNA replication and cell proliferation in eukaryotes by aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]

Fungal Metabolites as DNA Polymerase Inhibitors: A Technical Guide

Version 1.0 | Application Note for Drug Discovery & Oncology Research

Executive Summary

DNA polymerases are the enzymatic engines of genomic replication and repair.[1][2][3][4][5] Their high-fidelity function is critical for cell proliferation, making them prime targets for antiproliferative therapies in oncology and antimicrobial development. While synthetic nucleoside analogs (e.g., cytarabine, gemcitabine) dominate the clinic, fungal secondary metabolites offer a distinct pharmacophore space. Unlike nucleoside analogs that act as "suicide substrates," many fungal metabolites function as allosteric or pocket-binding inhibitors, offering unique mechanisms to overcome resistance.

This guide provides a technical deep-dive into the isolation, mechanism, and experimental validation of fungal metabolites that inhibit eukaryotic DNA polymerases (specifically Pol

Mechanistic Classification of Fungal Inhibitors

Fungal metabolites generally inhibit DNA polymerases through non-covalent interactions that distort the active site or block nucleotide entry. They are distinct from chain-terminating nucleoside analogs.

| Metabolite Class | Representative Compound | Primary Target | Mechanism of Action (MoA) | Fungal Source |

| Diterpenoids | Aphidicolin | Pol | Competitive (dCTP): Binds to the hydrophobic pocket near the active site; locks the enzyme-DNA complex. | Cephalosporium aphidicola |

| Biphenyls | Dehydroaltenusin | Pol | Specific Inhibition: Selectively targets Pol | Alternaria tenuis |

| Mycotoxins | Gliotoxin | Pol (General) / NF- | Redox/Covalent: Dithiol form interacts with cysteine residues; generates ROS that damage template DNA. | Aspergillus fumigatus |

| Pyrophosphate Mimics | Phosphonoacetic Acid (PAA) | Pol | Product Mimicry: Mimics pyrophosphate (PPi), binding to the exchange site and preventing catalysis. | Various (and synthetic) |

Deep Dive: Aphidicolin – The Gold Standard

Aphidicolin is a tetracyclic diterpene antibiotic and the most extensively studied natural DNA polymerase inhibitor. It is widely used to synchronize cells at the G1/S border.

Structural Basis of Inhibition

Unlike nucleoside analogs, Aphidicolin does not incorporate into the DNA chain.

-

Binding Site: It occupies the hydrophobic pocket between the palm and fingers domains of the polymerase.

-

The "Lock" Mechanism: Binding rotates the template guanine and locks the fingers domain in a conformation that sterically hinders the binding of incoming dCTP.

-

Selectivity: It is highly specific for B-family polymerases (Pol

,

Structure-Activity Relationship (SAR)

-

C-18 Hydroxyl Group: Critical for binding. Modifications here drastically reduce inhibitory potency.

-

A-Ring Rigidity: Essential for fitting into the hydrophobic pocket.

Visualization: Mechanism of Action[6][7]

The following diagram illustrates the kinetic mechanism of Aphidicolin inhibition compared to standard nucleotide incorporation.

Experimental Protocols

Protocol: In Vitro Polymerase Inhibition Assay

This assay measures the incorporation of radiolabeled nucleotides into a DNA template. It is the industry standard for validating hit compounds.

Reagents:

-

Enzyme: Purified Human DNA Polymerase

(approx. 0.5 units/reaction). -

Template: Activated Calf Thymus DNA or Poly(dA)-Oligo(dT)12-18.

-

Nucleotides: 100 µM dATP, dGTP, dCTP; 10 µM [3H]-dTTP (Specific Activity: ~100 cpm/pmol).

-

Inhibitor: Aphidicolin or test fungal extract (dissolved in DMSO).[6]

Buffer Composition (10x Stock):

-

200 mM Tris-HCl (pH 7.5)

-

50 mM MgCl

-

10 mM DTT (Dithiothreitol)

-

1 mg/mL BSA (Bovine Serum Albumin) - Stabilizes the enzyme

Step-by-Step Workflow:

-

Preparation: Thaw all reagents on ice. Dilute test compounds in DMSO to 10x the final desired concentration.

-

Master Mix: Combine Buffer, Template, and Enzyme in a tube.

-

Note: Do not add nucleotides yet.

-

-

Inhibitor Addition: Add 5 µL of test compound to 40 µL of Master Mix. Incubate at 4°C for 10 minutes.

-

Causality: Pre-incubation allows the inhibitor to bind the enzyme-DNA complex before competition with nucleotides begins.

-

-

Initiation: Add 5 µL of Nucleotide Mix (containing [3H]-dTTP). Total volume = 50 µL.

-

Incubation: Incubate at 37°C for 30–60 minutes.

-

Termination: Stop reaction by adding 500 µL of cold 10% Trichloroacetic Acid (TCA) containing 10 mM Sodium Pyrophosphate.

-

Filtration: Filter the precipitate through GF/C glass fiber filters. Wash 3x with 5% TCA, then ethanol.

-

Quantification: Dry filters and count radioactivity in a liquid scintillation counter.

Data Analysis:

Calculate % Inhibition:

Protocol: Kinetic Analysis (Mode of Inhibition)

To distinguish between competitive (Aphidicolin-like) and non-competitive inhibitors.

-

Perform the standard assay (5.1) at varying concentrations of the substrate (dNTPs) (e.g., 1, 2.5, 5, 10, 25 µM).

-

Repeat this series at 3 fixed concentrations of the inhibitor (e.g., 0, IC50, 2x IC50).

-

Plot: Lineweaver-Burk (Double Reciprocal) Plot (

vs-

Competitive: Lines intersect at the Y-axis (

unchanged, -

Non-Competitive: Lines intersect at the X-axis (

unchanged,

-

Visualization: Screening Workflow

This flowchart outlines the logic for identifying and validating novel fungal polymerase inhibitors.

References

-

Baranovskiy, A. G., et al. (2014). Structural basis for inhibition of DNA replication by aphidicolin. Nucleic Acids Research. Link

-

Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

-

Mizushina, Y., et al. (2000). Dehydroaltenusin, a specific inhibitor of DNA polymerase alpha from Alternaria tenuis.[16] Journal of Biological Chemistry. Link

-

Gardiner, D. M., et al. (2005). The epipolythiodioxopiperazine (ETP) class of fungal toxins: distribution, mode of action, functions and biosynthesis. Microbiology.[1][12][17][18] Link

-

Byrnes, J. J. (1985). Differential inhibitors of DNA polymerases alpha and delta.[19] Biochemical and Biophysical Research Communications.[19][20] Link

Sources

- 1. What are DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 2. microbenotes.com [microbenotes.com]

- 3. m.youtube.com [m.youtube.com]

- 4. What are DNA-directed DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 5. Polymerase chain reaction - Wikipedia [en.wikipedia.org]

- 6. Structural basis for inhibition of DNA replication by aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progress in Gliotoxin Research [mdpi.com]

- 8. Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA polymerase alpha inhibition by aphidicolin induces gaps and breaks at common fragile sites in human chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of DNA polymerase alpha inhibition by aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]